4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole

Catalog No.
S3540924
CAS No.
2255-81-4
M.F
C7H5BrN2S
M. Wt
229.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole

CAS Number

2255-81-4

Product Name

4-broMo-5-Methylbenzo[c][1,2,5]thiadiazole

IUPAC Name

4-bromo-5-methyl-2,1,3-benzothiadiazole

Molecular Formula

C7H5BrN2S

Molecular Weight

229.1 g/mol

InChI

InChI=1S/C7H5BrN2S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3

InChI Key

MVKNQPXDNRZEPN-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)Br

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)Br

Potential Applications

-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Research suggests it may have potential applications in various scientific fields, including:

  • Medicinal Chemistry

    Due to the presence of the thiadiazole ring, 4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole has been investigated for its potential medicinal properties. Research has explored its activity against various enzymes and cell lines [].

  • Material Science

    Scientists are exploring the use of 4-Bromo-5-Methylbenzo[c][1,2,5]thiadiazole in the development of novel materials. For instance, some research has focused on its potential use in light-emitting diodes (LEDs) [].

4-Bromo-5-methylbenzo[c][1,2,5]thiadiazole is an organic compound characterized by its unique structure, which includes a bromine atom and a methyl group attached to a benzo[c][1,2,5]thiadiazole ring. Its molecular formula is C7H5BrN2SC_7H_5BrN_2S with a molecular weight of 229.10 g/mol. The compound exhibits notable physical properties, including solubility in organic solvents and stability under various conditions, making it a subject of interest in both synthetic and medicinal chemistry .

There is no scientific literature available on the mechanism of action of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole.

Due to the lack of information on this specific compound, it's important to consider the potential hazards associated with similar molecules, particularly other benzothiadiazoles. Some benzothiadiazoles can exhibit:

  • Skin and eye irritation: Contact with the compound might cause irritation or burns.
  • Respiratory irritation: Inhalation of dust or fumes could irritate the respiratory system.
  • Environmental toxicity: Depending on the specific structure, the compound might be harmful to aquatic organisms.

The chemical behavior of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole allows for various reactions, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under specific conditions, although the compound has shown resistance to reactions with certain nucleophiles like water and alcohols .
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are vital for forming carbon-carbon bonds .
  • Arylation Reactions: The compound can undergo direct arylation reactions, which involve the introduction of aryl groups into the molecule .

Research indicates that 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole exhibits promising biological activities. It has been investigated for its potential as an antibacterial and antifungal agent. The presence of the thiadiazole moiety is often associated with enhanced biological properties due to its ability to interact with biological targets effectively.

Several methods have been developed for synthesizing 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole:

  • Bromination of Precursor Compounds: The compound can be synthesized through bromination reactions involving 5-methylbenzo[c][1,2,5]thiadiazole using brominating agents such as hydrogen bromide or N-bromosuccinimide under controlled conditions .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in coupling reactions allows for the selective formation of the desired compound from appropriate precursors .
  • Modification of Existing Thiadiazole Derivatives: Starting from other benzo[c][1,2,5]thiadiazole derivatives can lead to the formation of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole through targeted modifications .

The applications of 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole are diverse:

  • Pharmaceutical Development: Its antibacterial and antifungal properties make it a candidate for developing new therapeutic agents.
  • Material Science: The compound is used in synthesizing organic semiconductors and dyes due to its electronic properties.
  • Research Tool: It serves as a building block in organic synthesis for creating more complex molecules in medicinal chemistry .

Interaction studies involving 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole have focused on its reactivity with various nucleophiles and electrophiles. These studies reveal that while the compound is resistant to some nucleophiles like water and alcohols at elevated temperatures, it readily participates in palladium-catalyzed cross-coupling reactions. This selectivity is crucial for designing targeted synthetic pathways in drug discovery and materials science .

Several compounds share structural similarities with 4-bromo-5-methylbenzo[c][1,2,5]thiadiazole. Below is a comparison highlighting its uniqueness:

Compound NameSimilarityKey Features
4-Bromobenzo[c][1,2,5]thiadiazole0.93Lacks the methyl group; simpler structure
4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole0.93Methyl group at position 7; different reactivity
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde0.88Contains a carbaldehyde functional group
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole0.74Contains two bromine atoms and a fluorine atom
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole0.72Contains multiple halogen substituents

The distinct placement of the methyl group at position five and the presence of a single bromine atom contribute to its unique reactivity profile compared to these similar compounds .

XLogP3

2.8

Dates

Modify: 2023-08-19

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